4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione
Description
This compound features a fused thieno[3,4-b]pyrazine core, substituted with a benzyl group at position 4 and a 3-methoxyphenyl group at position 1. The octahydro configuration indicates a saturated bicyclic system, while the 6λ⁶-sulfuraceous trione moiety contributes to its electron-deficient character. Such structural attributes make it a candidate for applications in medicinal chemistry and materials science, particularly in electron-transport layers or enzyme inhibition .
Properties
IUPAC Name |
1-benzyl-4-(3-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-17-9-5-8-16(10-17)22-19-14-27(24,25)13-18(19)21(12-20(22)23)11-15-6-3-2-4-7-15/h2-10,18-19H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKYLTCCKHMVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,4-b]pyrazine core: This can be achieved through the cyclization of appropriate precursors such as acyl (bromo)acetylenes and pyrrole rings under specific conditions.
Introduction of the benzyl and methoxyphenyl groups: These groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Final cyclization and functionalization: The final steps involve cyclization and functionalization to achieve the desired octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analog: Thieno[3,4-b]pyrazine (TP) vs. Benzopyrazine (BP)
- Electronic Properties: Thieno[3,4-b]pyrazine (TP) is more electron-deficient than benzopyrazine (BP) due to the sulfur atom’s electronegativity. This enhances TP’s utility in low-bandgap polymers for optoelectronic devices.
- Synthetic Routes: TP derivatives are synthesized via cyclization reactions involving thiophene precursors, whereas BP derivatives often require benzo-fusion steps. The target compound’s synthesis likely involves multi-step functionalization of the TP core, similar to methods in (thieno[3,2-b]pyrazine synthesis via chloroformate coupling) .
2.2. Pyrazolo[3,4-b]pyrazine Derivatives
Biological Activity :
Pyrazolo[3,4-b]pyrazine derivatives (e.g., 3-methyl-1-phenyl-6-pyrrol-1-yl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid hydrazide) exhibit antimicrobial activity, as shown in . The target compound’s benzyl and methoxyphenyl substituents may enhance lipophilicity and membrane penetration, but its saturated octahydro structure could reduce aromatic interactions with microbial targets .- Pharmaceutical Potential: Patent WO 2018/218133 () highlights pyrazolo[3,4-b]pyrazines as SHP2 phosphatase inhibitors. The target compound’s thieno core may offer distinct binding kinetics due to sulfur’s polarizability, though its trione groups could introduce steric hindrance .
2.3. Thiadiazolo[3,4-b]pyrazine Derivatives
- Electron-Deficient Cores: 5,6-Diphenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine () replaces the thiophene with a thiadiazole ring, increasing electron deficiency. The target compound’s thieno core provides a balance of electron withdrawal and aromatic stability, making it less prone to hydrolysis than thiadiazolo analogs .
2.4. Pyrido[3,4-b]pyrazine Derivatives
- Solubility and Reactivity :
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate () incorporates a pyridine ring, enhancing solubility in polar solvents. In contrast, the target compound’s benzyl and methoxyphenyl groups may improve lipid solubility, favoring blood-brain barrier penetration .
Key Data Tables
Research Findings and Implications
- Synthetic Challenges : The target compound’s trione groups necessitate careful oxidation steps, akin to the thione synthesis in (using thiosemicarbazide and HCl) .
- Biological Efficacy : While pyrazolo analogs show antimicrobial activity (), the target compound’s activity may depend on the balance between its electron-deficient core and hydrophobic substituents .
- Material Science : TP-based polymers outperform BP analogs in charge mobility (), suggesting the target compound could advance organic electronics if functionalized appropriately .
Biological Activity
4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is C19H22N2O3S. Its structure features a thieno[3,4-b]pyrazine core with substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 342.45 g/mol |
| CAS Number | [Not available] |
| Solubility | [Not specified] |
Anticancer Activity
Recent studies have indicated that compounds similar to thieno[3,4-b]pyrazines exhibit cytotoxic effects against various cancer cell lines. For instance, research on related compounds has shown significant activity against human promyelocytic leukemic HL-60 cells, suggesting that structural features of the thieno[3,4-b]pyrazine framework may contribute to this activity. The presence of electron-donating groups like methoxy may enhance the compound's interaction with cellular targets.
Anticonvulsant Activity
The thieno[3,4-b]pyrazine derivatives have been explored for their anticonvulsant properties. A study on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines indicated that modifications in the benzyl group could lead to enhanced efficacy against seizures induced by maximal electroshock in animal models. Although specific data on this compound is limited, its structural analogs suggest potential anticonvulsant effects.
The mechanism by which these compounds exert their biological effects often involves the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways. The thieno-pyrazine core may facilitate electron transfer processes leading to oxidative stress in cancer cells or modulation of neurotransmitter systems in anticonvulsant activity.
Study 1: Cytotoxic Effects on Cancer Cells
A study investigating various thieno[3,4-b]pyrazine derivatives demonstrated that certain substitutions led to increased cytotoxicity against cancer cell lines. The study found that compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.
Study 2: Anticonvulsant Screening
In a screening of anticonvulsant activities among related pyrazine compounds, researchers found that specific structural modifications significantly improved efficacy. For example, the introduction of halogen atoms in the benzyl moiety was correlated with increased potency against induced seizures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-benzyl-1-(3-methoxyphenyl)-octahydro-6λ⁶-thieno[3,4-b]pyrazine-2,6,6-trione, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. A representative approach includes:
- Step 1 : Condensation of a hydrazine derivative (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with a substituted enone (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux .
- Step 2 : Oxidative cyclization using green oxidants like sodium hypochlorite (NaOCl) in ethanol at room temperature to form the thieno-pyrazine core .
- Characterization : Intermediates are verified via / NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Crystallographic validation (e.g., X-ray diffraction) is recommended for structural confirmation .
Q. Which spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?
- Methodological Answer :
- X-ray Crystallography : Essential for determining stereochemistry and ring conformation. For example, Acta Crystallographica Section E protocols can be adapted for tricyclic systems .
- NMR : - COSY and NOESY experiments help assign proton environments, while -DEPT clarifies carbon bonding in the thieno-pyrazine scaffold.
- Mass Spectrometry : HRMS confirms molecular formula, especially for sulfur- and nitrogen-rich heterocycles .
Q. What in vitro biological screening assays are suitable for preliminary evaluation of this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential.
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, given the triazolopyridine-like core .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the oxidative cyclization step while minimizing byproducts?
- Methodological Answer :
- Variable Screening : Test solvents (e.g., ethanol vs. acetonitrile), oxidants (NaOCl vs. DDQ), and temperature (RT vs. 40°C). Ethanol with NaOCl at RT reduces side reactions (e.g., over-oxidation) .
- Catalyst Exploration : Transition-metal catalysts (e.g., Cu(I)) may accelerate cyclization but require rigorous purification to avoid metal contamination.
- Byproduct Analysis : Use LC-MS to identify impurities; silica/alumina chromatography effectively isolates the target compound .
Q. How should contradictory biological activity data (e.g., variable IC₅₀ values across studies) be addressed?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in cytotoxicity may arise from differences in cell passage number or serum concentration .
- Orthogonal Assays : Validate results using alternative methods (e.g., ATP-based viability assays alongside MTT).
- Structural Confirmation : Re-verify compound purity via HPLC and crystallography to rule out degradation or polymorphism .
Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with proteins (e.g., kinases). Focus on the thieno-pyrazine core’s electron-deficient regions for hydrogen bonding .
- MD Simulations : Run molecular dynamics (GROMACS/AMBER) to assess stability of ligand-target complexes over 100+ ns trajectories.
- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. methoxy groups) with activity using descriptors like logP and polar surface area .
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Solvent/Concentration Effects : Replicate experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) at identical concentrations.
- Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals in crowded regions (e.g., aromatic protons) .
- Collaborative Validation : Cross-reference with databases like SDBS or replicate published procedures to confirm assignments .
Data Contradiction and Reproducibility
Q. What systematic approaches ensure reproducibility in synthesizing and testing this compound across labs?
- Methodological Answer :
- Detailed Protocols : Document exact stoichiometry, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps).
- Open Data Sharing : Deposit spectral data in repositories like Zenodo or ChemRxiv for independent validation.
- Round-Robin Testing : Collaborate with multiple labs to synthesize the compound under standardized conditions and compare results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
